1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable ketone and an amine.
Coupling Reactions: The final coupling of the triazole and piperidine moieties can be achieved through amide bond formation using coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: N-oxides and hydroxylated derivatives.
Reduction Products: Alcohols and reduced amides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and various indole derivatives.
Properties
IUPAC Name |
1-[1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-10-13(18)4-3-5-14(10)23-11(2)15(20-21-23)17(25)22-8-6-12(7-9-22)16(19)24/h3-5,12H,6-9H2,1-2H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBQYICBALJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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